molecular formula C17H19ClN6O B2654798 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)benzamide hydrochloride CAS No. 1331260-12-8

4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)benzamide hydrochloride

Cat. No.: B2654798
CAS No.: 1331260-12-8
M. Wt: 358.83
InChI Key: WWAZXAIYDDYFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)benzamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a pyrimidine ring, and a benzamide group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)benzamide hydrochloride typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyrimidine and benzamide groups. One common synthetic route includes the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate amine to form the pyrazole derivative, followed by further reactions to introduce the pyrimidine and benzamide moieties.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process would likely include the use of catalysts and specific reaction conditions to optimize the synthesis. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole and pyrimidine rings make it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: This compound has potential medicinal applications, particularly in the treatment of diseases such as cancer, infectious diseases, and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. The benzamide group can also play a role in these interactions, contributing to the compound's overall biological activity.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological effects.

  • Pyrimidine derivatives: These compounds contain the pyrimidine ring and are used in various medicinal applications.

  • Benzamide derivatives: These compounds feature the benzamide group and are used in drug development and other chemical applications.

Uniqueness: What sets 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)benzamide hydrochloride apart from similar compounds is its combination of the pyrazole, pyrimidine, and benzamide groups in a single molecule. This unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O.ClH/c1-10-9-15(20-14-6-4-13(5-7-14)16(18)24)21-17(19-10)23-12(3)8-11(2)22-23;/h4-9H,1-3H3,(H2,18,24)(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAZXAIYDDYFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.